molecular formula C22H20O4 B11395070 3-(3-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

3-(3-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11395070
M. Wt: 348.4 g/mol
InChI Key: GGBLIODENUECSL-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furocoumarins Furocoumarins are known for their significant biological activities and are widely present in various natural products

Preparation Methods

The synthesis of 3-(3-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one can be achieved through multicomponent condensation reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Chemical Reactions Analysis

3-(3-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with DNA and proteins. As a photosensitizer, it absorbs ultraviolet (UV) light and forms reactive oxygen species (ROS) that can cause DNA damage. This property is utilized in PUVA therapy to target and destroy abnormal skin cells.

Comparison with Similar Compounds

Similar compounds to 3-(3-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one include other furocoumarins such as psoralen and angelicin. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and applications. For example, psoralen is widely used in PUVA therapy, while angelicin has shown potential as an anti-inflammatory agent .

Properties

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-9-methyl-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C22H20O4/c1-4-6-14-10-20(23)26-22-13(2)21-18(11-17(14)22)19(12-25-21)15-7-5-8-16(9-15)24-3/h5,7-12H,4,6H2,1-3H3

InChI Key

GGBLIODENUECSL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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